D-Galacturonic acid hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H12O8 |

|---|---|

分子量 |

212.15 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C6H10O7.H2O/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);1H2/t1-,2+,3+,4-,6?;/m0./s1 |

InChIキー |

BGHPCEJXDOGRGW-KSSASCOMSA-N |

異性体SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.O |

正規SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O.O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Galacturonic Acid Hydrate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is a fundamental building block of pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants.[1][2] In its hydrated form, D-Galacturonic acid hydrate is a subject of significant interest across various scientific disciplines, including plant biology, microbiology, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. It also details key experimental protocols for its analysis and explores its emerging applications in drug development.

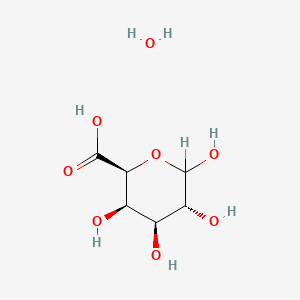

Chemical Structure

D-Galacturonic acid can exist in both an open-chain and a cyclic (pyranose) form. The open-chain structure features an aldehyde group at the C1 position and a carboxylic acid group at the C6 position.[1] However, in solution and in its crystalline hydrated state, it predominantly exists in the more stable cyclic pyranose form. This cyclic structure arises from the intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5.

The cyclization results in the formation of a new chiral center at C1, the anomeric carbon, leading to two diastereomers, or anomers: α-D-Galacturonic acid and β-D-Galacturonic acid. In the α-anomer, the hydroxyl group on the anomeric carbon is in an axial position, while in the β-anomer, it is in an equatorial position.[2] These anomers can interconvert in solution, a phenomenon known as mutarotation.

Caption: Interconversion between the open-chain and cyclic forms of D-Galacturonic acid.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, analysis, and application. Key quantitative data are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

| CAS Number | 91510-62-2 (for monohydrate) | [3] |

| Molecular Formula | C₆H₁₂O₈ (monohydrate) | [4] |

| Molecular Weight | 212.15 g/mol (monohydrate) | [4] |

| Appearance | White to off-white crystalline powder | [5][6] |

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Melting Point | 156-159 °C | [4] |

| Solubility | Soluble in water and hot ethanol; slightly soluble in ethanol; insoluble in ether. Soluble in DMSO (approx. 5 mg/mL) and PBS (pH 7.2, approx. 5 mg/mL). | [4][7] |

| pKa | ~3.30 (Predicted) | [7] |

| Optical Rotation | α-form: [α]D²⁰ +98.0° → +50.9° (water); β-form: [α]D +27° → +55.6° (water) |

Biological Significance and Metabolism

D-Galacturonic acid is the primary monomeric unit of pectin, which constitutes a significant portion of the plant cell wall, providing structural support and regulating cell adhesion.[1][2] In plants, the biosynthesis of D-Galacturonic acid involves the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid.[3]

Microorganisms, particularly fungi and bacteria, have evolved specific metabolic pathways to utilize D-Galacturonic acid as a carbon source, which is abundant in decaying plant material. The catabolic pathways in fungi and bacteria differ.

Fungal Catabolism of D-Galacturonic Acid

In fungi, the pathway typically involves the reduction of D-Galacturonic acid to L-galactonate, followed by a series of enzymatic reactions leading to pyruvate and glycerol.[8][9]

Caption: Fungal metabolic pathway for D-Galacturonic acid.

Bacterial Catabolism of D-Galacturonic Acid

Bacteria typically employ an isomerase pathway, which converts D-Galacturonic acid into pyruvate and glyceraldehyde-3-phosphate through a series of intermediates.[1]

Caption: Bacterial metabolic pathway for D-Galacturonic acid.

Experimental Protocols

Accurate characterization and quantification of D-Galacturonic acid are essential for research and quality control. Below are detailed methodologies for key experiments.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of D-Galacturonic acid in hydrolyzed pectin samples.[10][11]

Workflow:

Caption: Workflow for HPLC quantification of D-Galacturonic acid.

Methodology:

-

Sample Preparation:

-

Accurately weigh the pectin-containing sample.

-

Perform enzymatic hydrolysis using a suitable pectinase to release D-Galacturonic acid monomers. A typical condition is incubation with pectinase at 50°C for 24 hours.[10]

-

After hydrolysis, centrifuge the sample to remove any solids.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Conditions:

-

Column: Aminex HPX-87H column.

-

Mobile Phase: 5 mM Sulfuric Acid.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 60°C.

-

Detector: Refractive Index Detector (RID).

-

-

Quantification:

-

Prepare a series of standard solutions of D-Galacturonic acid of known concentrations.

-

Inject the standards and the sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of D-Galacturonic acid in the sample by interpolating its peak area on the calibration curve.

-

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of D-Galacturonic acid, including the determination of its anomeric configuration.[12][13]

Methodology:

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

-

-

Data Analysis:

-

Assign the chemical shifts of the protons and carbons of the D-Galacturonic acid molecule.

-

The chemical shift and coupling constants of the anomeric proton (H1) can be used to determine the α and β configuration.

-

Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule and can be used for the identification of D-Galacturonic acid.[14]

Methodology:

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide (KBr) and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

FT-IR Data Acquisition:

-

Record the FT-IR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups of D-Galacturonic acid, such as:

-

Broad O-H stretching band around 3400 cm⁻¹.

-

C-H stretching bands around 2900 cm⁻¹.

-

C=O stretching of the carboxylic acid group around 1730 cm⁻¹.

-

C-O stretching bands in the fingerprint region (1200-1000 cm⁻¹).

-

-

Applications in Drug Development

While pectin, the polymer of D-Galacturonic acid, has been extensively studied as a carrier for drug delivery due to its biocompatibility and gelling properties, the monomer itself also shows therapeutic potential.[15]

A study has shown that D-Galacturonic acid can ameliorate intestinal mucosal permeability and inflammation in a rat model of functional dyspepsia.[3][16] This suggests a potential role for D-Galacturonic acid in the development of new therapies for gastrointestinal disorders. Further research is needed to fully elucidate its mechanisms of action and explore its broader therapeutic applications.

Conclusion

This compound is a molecule of fundamental importance in the plant kingdom and a compound with significant potential in various scientific and industrial applications. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological roles. The outlined experimental protocols offer a practical resource for researchers working with this compound. As our understanding of its biological functions and potential therapeutic effects continues to grow, D-Galacturonic acid is poised to become an increasingly important molecule in the fields of biotechnology and pharmaceutical sciences.

References

- 1. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]

- 2. acs.org [acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. D-Galacturonic acid monohydrate, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. D-(+)-半乳糖醛酸 一水合物 ≥97% (titration) | Sigma-Aldrich [sigmaaldrich.com]

- 7. D-GALACTURONIC ACID CAS#: 685-73-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]

- 14. researchgate.net [researchgate.net]

- 15. Pectin - Wikipedia [en.wikipedia.org]

- 16. D-galacturonic acid ameliorates the intestinal mucosal permeability and inflammation of functional dyspepsia in rats - Wu - Annals of Palliative Medicine [apm.amegroups.org]

An In-depth Technical Guide to the Physicochemical Properties of D-Galacturonic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is the principal constituent of pectin, a complex polysaccharide abundant in the cell walls of terrestrial plants.[1][2] In its monohydrate form, it is a crucial compound for research in various fields, including biochemistry, food science, and pharmaceutical development. This technical guide provides a comprehensive overview of the core physicochemical properties of D-Galacturonic acid monohydrate, detailed experimental protocols for their determination, and a visualization of its key metabolic pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of D-Galacturonic acid monohydrate are summarized in the tables below, providing a consolidated reference for laboratory and development work.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₇·H₂O | |

| Molecular Weight | 212.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 159-160 °C (sintering at ~100-111 °C) | |

| Density (estimate) | 1.4301 g/cm³ | [3] |

| pKa (predicted) | 3.30 ± 0.35 | [3] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [4] |

| Hot Alcohol | Slightly soluble | [4] |

| Ether | Insoluble | [4] |

| DMSO | 5 mg/mL | [5] |

| PBS (pH 7.2) | 5 mg/mL | [5] |

Optical Properties

| Property | Value | Conditions | Reference(s) |

| Optical Rotation | [α]D²⁰ +98.0° → +50.9° | in water | [4] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties of D-Galacturonic acid monohydrate.

Determination of Melting Point

The melting point of D-Galacturonic acid monohydrate can be determined using a standard capillary melting point apparatus.

Procedure:

-

Ensure the D-Galacturonic acid monohydrate sample is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 140 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group in D-Galacturonic acid can be determined by potentiometric titration.[6][7][8]

Materials:

-

D-Galacturonic acid monohydrate

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a sample of D-Galacturonic acid monohydrate and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the solution in a beaker with a magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a sharp increase and then begins to level off, well past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point).

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification and purity assessment of uronic acids like D-Galacturonic acid.[3][9][10]

Instrumentation and Conditions:

-

HPLC System: With a UV or pulsed amperometric detector (PAD).

-

Column: A suitable anion-exchange column (e.g., CarboPac PA1) or a column designed for organic acid analysis.

-

Mobile Phase: An aqueous acidic buffer, such as 0.005 M sulfuric acid or a gradient of sodium acetate in sodium hydroxide for anion-exchange chromatography.[4]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

Detection: UV at 210 nm or PAD.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of D-Galacturonic acid monohydrate of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing D-Galacturonic acid monohydrate in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Quantification: Identify the D-Galacturonic acid peak in the sample chromatogram by comparing its retention time with that of the standards. Quantify the amount of D-Galacturonic acid in the sample using the calibration curve.

Determination of Density by Pycnometer

The density of D-Galacturonic acid monohydrate can be determined using a pycnometer, a flask with a precise volume.[11][12][13][14][15]

Materials:

-

Pycnometer

-

Analytical balance

-

A liquid in which the solid is insoluble and of known density (e.g., a saturated solution of D-Galacturonic acid in a non-reactive solvent, or an inert, non-polar solvent).

Procedure:

-

Accurately weigh the clean, dry, and empty pycnometer (m₁).

-

Add a sample of D-Galacturonic acid monohydrate to the pycnometer and weigh it again (m₂). The mass of the sample is m_s = m₂ - m₁.

-

Fill the pycnometer containing the sample with the liquid of known density (ρ_l), ensuring there are no air bubbles. Insert the stopper and wipe any excess liquid from the outside.

-

Weigh the pycnometer containing the sample and the liquid (m₃).

-

Empty and clean the pycnometer. Fill it completely with only the liquid of known density and weigh it (m₄). The mass of the liquid is m_l = m₄ - m₁.

-

The volume of the liquid is V_l = m_l / ρ_l.

-

The mass of the liquid in the pycnometer with the sample is m'_l = m₃ - m₂.

-

The volume of the liquid in the pycnometer with the sample is V'_l = m'_l / ρ_l.

-

The volume of the solid sample is V_s = V_l - V'_l.

-

The density of the D-Galacturonic acid monohydrate is ρ_s = m_s / V_s.

Signaling and Metabolic Pathways

D-Galacturonic acid is a key player in the carbon cycle, particularly in the degradation of plant biomass. Below are diagrams illustrating its release from pectin and its subsequent catabolism in fungi.

Enzymatic Degradation of Pectin to D-Galacturonic Acid

Pectin, a major component of plant cell walls, is a polymer primarily composed of D-Galacturonic acid residues. Its degradation is a multi-step enzymatic process.

Fungal Metabolic Pathway of D-Galacturonic Acid

In many filamentous fungi, D-Galacturonic acid is catabolized through a specific reductive pathway.[16][17][18][19][20]

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of D-Galacturonic acid monohydrate, offering valuable data for researchers and professionals in drug development and related scientific fields. The outlined experimental protocols serve as a practical resource for the accurate determination of its key characteristics, while the visualized metabolic pathways offer insight into its biological significance. This compilation of information aims to support and facilitate further research and application of this important biomolecule.

References

- 1. Biochemical Reconstruction of a Metabolic Pathway from a Marine Bacterium Reveals Its Mechanism of Pectin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cohesionbio.com.cn [cohesionbio.com.cn]

- 3. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tucson.ars.ag.gov [tucson.ars.ag.gov]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. refp.cohlife.org [refp.cohlife.org]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The D-galacturonic acid catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Ubiquitous Monomer: A Technical Guide to the Natural Sources and Occurrence of D-Galacturonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

D-Galacturonic acid, a key sugar acid and the principal monomer of pectin, is one of the most abundant carbohydrates in the terrestrial biosphere. Its hydrated form is of significant interest in various fields, including food science, biotechnology, and pharmaceutical development, owing to its gelling, stabilizing, and bioactive properties. This technical guide provides an in-depth exploration of the natural sources, occurrence, and quantification of D-Galacturonic acid hydrate, with a focus on providing practical data and methodologies for the scientific community.

Natural Occurrence and Major Sources

D-Galacturonic acid is the major structural component of pectic polysaccharides, which are integral to the primary cell walls of all land plants and some algae. Pectin can constitute up to 35% of the primary cell wall in dicots. Consequently, the primary natural sources of D-Galacturonic acid are pectin-rich plant materials. The highest concentrations are typically found in the peels of citrus fruits, the pulp of sugar beets, and the pomace of apples.

Quantitative Data on D-Galacturonic Acid Content

The following table summarizes the D-Galacturonic acid content in various natural sources, presented as a percentage of the dry weight of the specified material. These values can vary based on plant variety, maturity, and the extraction method employed.

| Natural Source | Plant Part | D-Galacturonic Acid Content (% of Dry Weight) |

| Citrus Fruits | Peel (Albedo and Flavedo) | 20 - 60% |

| Sugar Beet | Pulp | 15 - 25% |

| Apple | Pomace | 10 - 20% |

| Sunflower | Head | 15 - 25% |

| Apricot | Pulp | 8 - 15% |

| Carrots | Root | 8 - 12% |

Biosynthesis of D-Galacturonic Acid in Plants

In plants, D-Galacturonic acid is synthesized as its nucleotide-activated form, UDP-D-galacturonic acid, which serves as the direct precursor for pectin biosynthesis. The pathway begins with the common sugar nucleotide, UDP-D-glucose.

Caption: Biosynthesis pathway of UDP-D-Galacturonic acid for pectin synthesis.

Experimental Protocols

The extraction and quantification of D-Galacturonic acid from plant materials are critical for research and development. The following sections detail common methodologies.

Extraction of Pectin and Hydrolysis to D-Galacturonic Acid

The initial step involves the extraction of pectin from the plant matrix, followed by hydrolysis to release the D-Galacturonic acid monomers.

a) Acid Hydrolysis Protocol

This method is robust but can lead to some degradation of the released sugars.

-

Sample Preparation: Dry the plant material (e.g., citrus peel) at 60°C until a constant weight is achieved. Grind the dried material to a fine powder (particle size < 0.5 mm).

-

Pectin Extraction: Suspend the dried powder in acidified water (pH 1.5-2.5, using nitric acid or citric acid) at a solid-to-liquid ratio of 1:25 (w/v). Heat the suspension at 80-90°C for 1-2 hours with constant stirring.

-

Separation: Cool the mixture and separate the solid residue by centrifugation (4000 x g, 20 min) or filtration.

-

Pectin Precipitation: Add 2-3 volumes of 95% ethanol to the supernatant and let it stand for at least 4 hours (preferably overnight) at 4°C to precipitate the pectin.

-

Pectin Recovery: Collect the precipitated pectin by filtration and wash with 70% ethanol to remove co-precipitated impurities. Dry the pectin at 50°C.

-

Hydrolysis: Accurately weigh the extracted pectin and hydrolyze using 2 M sulfuric acid at 100°C for 2 hours.

-

Neutralization: Cool the hydrolysate and neutralize to pH 7.0 with a saturated solution of barium hydroxide. The formation of barium sulfate precipitate removes the sulfate ions.

-

Final Preparation: Centrifuge to remove the precipitate. The supernatant contains the D-Galacturonic acid and is ready for quantification.

b) Enzymatic Hydrolysis Protocol

This method offers higher specificity and milder conditions, preserving the integrity of the target molecule.

-

Pectin Extraction: Follow steps 1-5 from the acid hydrolysis protocol to obtain purified pectin.

-

Enzyme Solution Preparation: Prepare a solution of a commercial pectinase enzyme complex (containing polygalacturonase, pectin lyase, and pectin methylesterase) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.5).

-

Hydrolysis Reaction: Suspend the extracted pectin in the buffer at a concentration of 1-5% (w/v). Add the pectinase solution (e.g., at an enzyme-to-substrate ratio of 1:100 w/w).

-

Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 40-50°C) for 12-24 hours with gentle agitation.

-

Enzyme Inactivation: Stop the reaction by heating the mixture at 100°C for 10 minutes.

-

Sample Clarification: Centrifuge the hydrolysate (10,000 x g, 15 min) to remove any insoluble material. The supernatant, containing D-Galacturonic acid, is then filtered through a 0.22 µm filter before analysis.

Quantification of D-Galacturonic Acid

High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for the quantification of D-Galacturonic acid.

HPLC Method

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector or a UV detector (at 210 nm).

-

Column: A ligand-exchange chromatography column, such as an Aminex HPX-87H column (300 mm x 7.8 mm), is highly effective.

-

Mobile Phase: Isocratic elution with a dilute acid solution, typically 0.005 M sulfuric acid.

-

Flow Rate: 0.5 - 0.7 mL/min.

-

Column Temperature: 50 - 65°C.

-

Injection Volume: 10 - 20 µL.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 0.1 to 2.0 mg/mL) in the mobile phase.

-

Quantification: Inject the standards to generate a calibration curve of peak area versus concentration. Inject the prepared sample hydrolysate. The concentration of D-Galacturonic acid in the sample is determined by interpolating its peak area from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from raw plant material to the quantification of D-Galacturonic acid.

Caption: General workflow for the extraction and quantification of D-Galacturonic acid.

The Nexus of Pectin: An In-depth Technical Guide to the Biosynthesis of D-Galacturonic Acid in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacturonic acid, the principal constituent of pectin, is indispensable for the structural integrity of plant cell walls and plays a pivotal role in plant development and defense mechanisms. The intricate biosynthetic pathway of its activated form, UDP-D-galacturonic acid, is a subject of intense research, holding potential for applications in targeted drug development and the engineering of plant biomass. This technical guide provides a comprehensive overview of the core biosynthetic pathways of D-galacturonic acid in plants, detailing the enzymatic players, their kinetics, and the sophisticated regulatory networks that govern this essential metabolic route. This document synthesizes current knowledge, presenting quantitative data in accessible formats, detailing experimental protocols for key enzymatic assays, and illustrating the metabolic pathways and experimental workflows through precise diagrams.

Introduction

The plant cell wall is a dynamic and complex extracellular matrix, with pectin being a major component of the primary cell wall of eudicots.[1][2] The backbone of the most abundant pectic polysaccharide, homogalacturonan, is a homopolymer of α-1,4-linked D-galacturonic acid residues.[3] The biosynthesis of D-galacturonic acid, therefore, is a critical process for plant life. The immediate precursor for pectin synthesis is UDP-D-galacturonic acid (UDP-GalA), which is derived from UDP-D-glucuronic acid (UDP-GlcA).[4][5] This guide elucidates the two primary metabolic routes that converge on the synthesis of UDP-GlcA and the subsequent epimerization to UDP-GalA.

Core Biosynthetic Pathways

The synthesis of UDP-D-galacturonic acid in plants is a multi-step process that primarily relies on the availability of UDP-D-glucuronic acid. Two distinct pathways contribute to the cellular pool of UDP-GlcA: the nucleotide sugar oxidation pathway and the myo-inositol oxidation pathway.

The Nucleotide Sugar Oxidation Pathway

This is considered the major pathway for UDP-GlcA synthesis in most plant tissues.[6][7] It involves the direct oxidation of UDP-glucose, a central molecule in carbohydrate metabolism.

Enzymatic Step:

-

UDP-Glucose Dehydrogenase (UGDH): This enzyme catalyzes the NAD⁺-dependent two-fold oxidation of UDP-glucose to UDP-GlcA.[8][9] This reaction is essentially irreversible under physiological conditions.

The myo-Inositol Oxidation Pathway

This alternative route provides a mechanism for the synthesis of UDP-GlcA from myo-inositol, a cyclic polyol.[10][11][12] This pathway is particularly significant under specific developmental stages or stress conditions.

Key Enzymatic Steps:

-

myo-Inositol Oxygenase (MIOX): MIOX catalyzes the oxygen-dependent cleavage of the myo-inositol ring to produce D-glucuronic acid.[11][13]

-

Glucuronokinase (GlcAK): This kinase phosphorylates D-glucuronic acid at the C1 position to yield α-D-glucuronic acid-1-phosphate.

-

UDP-Sugar Pyrophosphorylase (USP) / UDP-Glucuronic Acid Pyrophosphorylase: This enzyme then catalyzes the formation of UDP-GlcA from α-D-glucuronic acid-1-phosphate and UTP.[14][15]

The Final Epimerization Step

The convergence point of both pathways is the formation of UDP-GlcA. The final and crucial step in the biosynthesis of the pectin precursor is the epimerization at the C4 position.

-

UDP-D-Glucuronic Acid 4-Epimerase (GAE): This enzyme catalyzes the reversible conversion of UDP-D-glucuronic acid to UDP-D-galacturonic acid.[4][5][16] In Arabidopsis thaliana, this enzyme is encoded by a small gene family, with members exhibiting differential expression patterns.[17]

Quantitative Data Summary

The following tables summarize the kinetic parameters of the key enzymes involved in the D-galacturonic acid biosynthesis pathway. This data is crucial for understanding the efficiency and regulation of each enzymatic step.

Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH)

| Plant Species | Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Arabidopsis thaliana | UGD2 | UDP-Glucose | 100-200 | Not Reported | [8] |

| Arabidopsis thaliana | UGD3 | UDP-Glucose | 100-200 | Not Reported | [8] |

| Zymomonas mobilis (expressed in E. coli) | ZmUGD | UDP-Glucose | 1,200 | 0.407 | [14] |

| Lactobacillus johnsonii (expressed in E. coli) | LbjUGD | UDP-Glucose | 1,500 | 1.8 | [14] |

Table 2: Kinetic Parameters of UDP-D-Glucuronic Acid 4-Epimerase (GAE)

| Plant Species | Isoform | Substrate | Km (µM) | Equilibrium Constant (UDP-GalA/UDP-GlcA) | Reference |

| Arabidopsis thaliana | AtUGlcAE1 | UDP-GlcA | 720 | ~1.9 | [4][5] |

| Arabidopsis thaliana | GAE1 | UDP-GlcA | 190 | 1.3 | [18] |

Table 3: Kinetic Parameters of UDP-Sugar Pyrophosphorylase (USP)

| Plant Species | Substrate | Km (mM) | Reference |

| Pea (Pisum sativum) | Glc-1-P | 0.34 | [3] |

| Pea (Pisum sativum) | L-Ara-1-P | 0.96 | [3] |

| Arabidopsis thaliana | Multiple sugar-1-phosphates | 0.03 - 1.01 (for various substrates) | [19] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of D-galacturonic acid biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes

The characterization of individual enzymes in the pathway often requires their production in a heterologous system to obtain sufficient quantities of pure protein.

Protocol:

-

Gene Cloning: The coding sequence of the target enzyme (e.g., AtGAE1) is amplified by PCR from plant cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). The construct often includes an affinity tag (e.g., 6x-His tag or Strep-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimized conditions (e.g., addition of IPTG for E. coli or galactose for yeast).

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved by sonication, French press, or enzymatic digestion.

-

Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or Strep-Tactin sepharose for Strep-tagged proteins). The column is washed, and the protein is eluted with a suitable buffer (e.g., containing imidazole for His-tagged proteins or desthiobiotin for Strep-tagged proteins).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.

Spectrophotometric Assay for UDP-Glucose Dehydrogenase (UGDH)

This continuous assay measures the activity of UGDH by monitoring the production of NADH.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), NAD⁺, and the substrate UDP-glucose in a quartz cuvette.

-

Enzyme Addition: The reaction is initiated by the addition of the purified UGDH enzyme or a crude plant extract.

-

Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the formation of NADH (ε = 6220 M⁻¹cm⁻¹), is monitored over time using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute under the specified conditions.

HPLC-Based Assay for UDP-D-Glucuronic Acid 4-Epimerase (GAE)

This assay directly measures the conversion of UDP-GlcA to UDP-GalA.

Protocol:

-

Enzyme Reaction: A reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), the purified GAE enzyme, and the substrate UDP-GlcA is incubated at an optimal temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching agent (e.g., perchloric acid or by boiling).

-

Sample Preparation: The quenched reaction mixture is centrifuged to remove precipitated protein, and the supernatant is filtered.

-

HPLC Analysis: The supernatant is injected onto an HPLC system equipped with a suitable column for nucleotide sugar separation (e.g., a porous graphitic carbon column or an anion-exchange column).[20][21] The mobile phase typically consists of a buffered aqueous solution with an organic modifier gradient.

-

Detection and Quantification: The elution of UDP-GlcA and UDP-GalA is monitored by UV absorbance at 262 nm. The peak areas are integrated, and the concentrations are determined by comparison to a standard curve.

Assay for myo-Inositol Oxygenase (MIOX)

The activity of MIOX can be determined by measuring the formation of D-glucuronic acid.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing buffer (e.g., sodium acetate), ferrous ammonium sulfate, L-cysteine, and the substrate myo-inositol.[12]

-

Enzyme Incubation: The reaction is initiated by adding the purified MIOX enzyme or a tissue homogenate and incubated at 30°C.

-

Product Measurement: The amount of D-glucuronic acid produced can be quantified using a colorimetric assay or by coupling its formation to a subsequent enzymatic reaction that can be monitored spectrophotometrically. Alternatively, a D-Glucuronic/D-Galacturonic acid assay kit can be used.[22]

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key biosynthetic pathways and a typical experimental workflow.

Caption: Core biosynthesis pathways of UDP-D-Galacturonic acid in plants.

Caption: Workflow for enzyme characterization.

Conclusion

The biosynthesis of D-galacturonic acid is a fundamental process in plant biology, with the nucleotide sugar oxidation and myo-inositol oxidation pathways providing the necessary precursor, UDP-D-glucuronic acid. The final epimerization to UDP-D-galacturonic acid by UDP-D-glucuronic acid 4-epimerase represents a key regulatory point in the commitment of carbon flux towards pectin synthesis. A thorough understanding of the enzymes involved, their kinetic properties, and the methodologies to study them is paramount for future research. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals aiming to explore and manipulate this vital metabolic network for agricultural, industrial, and therapeutic advancements. Further investigation into the subcellular localization and protein-protein interactions of these enzymes will undoubtedly reveal more intricate layers of regulation in this elegant biosynthetic pathway.

References

- 1. mybiosource.com [mybiosource.com]

- 2. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]

- 3. UDP-sugar pyrophosphorylase with broad substrate specificity toward various monosaccharide 1-phosphates from pea sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase | MDPI [mdpi.com]

- 6. Plant Enzyme Activity Testing - Lifeasible [lifeasible.com]

- 7. benchchem.com [benchchem.com]

- 8. Genomewide and Enzymatic Analysis Reveals Efficient d-Galacturonic Acid Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]

- 12. myo-Inositol Oxygenase Overexpression Accentuates Generation of Reactive Oxygen Species and Exacerbates Cellular Injury following High Glucose Ambience: A NEW MECHANISM RELEVANT TO THE PATHOGENESIS OF DIABETIC NEPHROPATHY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inositol oxygenase - Wikipedia [en.wikipedia.org]

- 14. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthesis of Pectin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UDP-glucuronate 4-epimerase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. D-Glucuronic D-Galacturonic Assay Kit - D-Hexuronic Acid | Megazyme [megazyme.com]

The Pivotal Role of D-Galacturonic Acid in Plant Cell Wall Architecture and Signaling: A Technical Guide

Abstract

The plant cell wall is a dynamic and complex extracellular matrix crucial for growth, development, and defense. At the core of its structural integrity and signaling capabilities lies D-Galacturonic acid, the principal monosaccharide component of pectin. This technical guide provides an in-depth exploration of the multifaceted roles of D-Galacturonic acid in the plant cell wall, intended for researchers, scientists, and professionals in drug development. We delve into the structural intricacies of pectin domains derived from D-Galacturonic acid, present quantitative data on its abundance, detail key experimental methodologies for its study, and visualize the signaling pathways it governs. This guide aims to serve as a comprehensive resource for understanding and harnessing the properties of this vital biopolymer.

Introduction: The Centrality of D-Galacturonic Acid

D-Galacturonic acid, a sugar acid derived from D-galactose, is the fundamental building block of pectin, a family of complex polysaccharides that constitutes a major component of the primary cell walls of terrestrial plants.[1][2] Pectin is particularly abundant in the middle lamella, the region between adjacent plant cells, where it plays a critical role in cell-to-cell adhesion.[1] The amount and chemical composition of pectin, and by extension D-Galacturonic acid, vary between plant species, different tissues within a plant, and developmental stages.[1] This variability underscores the diverse functions of pectin, from providing structural support and controlling cell wall porosity to participating in intricate signaling pathways that regulate plant growth and defense.

This guide will systematically unpack the structural and functional significance of D-Galacturonic acid, beginning with its organization into the major pectic polysaccharides: homogalacturonan, rhamnogalacturonan I, and rhamnogalacturonan II.

The Architectural Marvel: Pectin Structure and D-Galacturonic Acid

Pectins are a heterogeneous group of polysaccharides rich in D-Galacturonic acid.[3] Their complex structure is synthesized in the Golgi apparatus and subsequently secreted into the cell wall.[3][4] The primary structures built from D-Galacturonic acid are:

-

Homogalacturonan (HG): A linear homopolymer of α-1,4-linked D-Galacturonic acid residues.[5] HG is the most abundant pectic polysaccharide, comprising approximately 65% of pectin.[6] The carboxyl groups of the galacturonic acid residues can be methyl-esterified in the Golgi apparatus before being secreted into the cell wall.[5][7] The degree of methyl-esterification significantly influences the physicochemical properties of the cell wall.

-

Rhamnogalacturonan I (RG-I): A branched polysaccharide with a backbone of alternating α-1,4-linked D-Galacturonic acid and α-1,2-linked L-rhamnose residues.[3] Side chains, primarily composed of arabinans and galactans, are attached to the rhamnose residues.

-

Rhamnogalacturonan II (RG-II): The most structurally complex pectic polysaccharide, consisting of a short α-1,4-linked D-Galacturonic acid backbone with complex side chains containing a variety of unusual sugars.[6][8] A key feature of RG-II is its ability to form dimers cross-linked by a borate ester, which is crucial for the normal growth and development of plants.[8]

Pectin Cross-linking: The Basis of Cell Wall Integrity

The structural integrity of the pectin network is heavily reliant on cross-linking between polysaccharide chains. Two primary mechanisms are:

-

Calcium Bridging in Homogalacturonan: Pectin methylesterases (PMEs) in the cell wall can de-esterify the methyl groups from HG chains, exposing negatively charged carboxyl groups.[3] These carboxyl groups can then be cross-linked by calcium ions (Ca²⁺), forming a gel-like matrix often referred to as the "egg-box model." This process increases the rigidity of the cell wall and is vital for cell adhesion.[3]

-

Borate Cross-linking of Rhamnogalacturonan II: Two molecules of RG-II can be cross-linked by a borate diester bridge, forming a dimer.[8] This dimerization is essential for the proper assembly and strength of the primary cell wall.

Quantitative Analysis of D-Galacturonic Acid and Pectin

The content of D-Galacturonic acid and pectin varies significantly among different plant sources and tissues. This quantitative data is crucial for understanding the structural and functional properties of plant cell walls and for various industrial applications.

| Plant Source | Tissue | Pectin Content (% of fresh weight) | Galacturonic Acid Content (% of dry cell wall) | Reference(s) |

| Apple | Fruit | 1-1.5% | - | [1] |

| Apricot | Fruit | 1% | - | [1] |

| Carrot | Root | 1.4% | - | [1] |

| Cherry | Fruit | 0.4% | - | [1] |

| Citrus | Peels | 30% | - | [1] |

| Orange | Fruit | 0.5-3.5% | - | [1] |

| Rose Hips | Fruit | 15% | - | [1] |

| Sunflower | Head Residues | 15-19.3% (total pectin) | High | [4][9] |

| Arabidopsis thaliana | Leaves | - | Reduced in gae1 gae6 mutants | [10] |

Experimental Protocols for the Study of D-Galacturonic Acid and Pectin

A variety of experimental techniques are employed to quantify, characterize, and understand the function of D-Galacturonic acid and pectin in the plant cell wall.

Quantification of D-Galacturonic Acid by Enzymatic Hydrolysis and HPLC

This method provides a precise quantification of the total D-Galacturonic acid content in a pectin sample.

Principle: Pectin is enzymatically hydrolyzed to its constituent monosaccharides, and the released D-Galacturonic acid is then quantified using High-Performance Liquid Chromatography (HPLC).[11][12]

Protocol:

-

Sample Preparation: Prepare a solution of the pectin-containing sample (e.g., 4.0 g/L) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).[12]

-

Enzymatic Hydrolysis:

-

Sample Clarification: After hydrolysis, centrifuge the sample to pellet any insoluble material.

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) or UV detector.

-

Use an appropriate mobile phase, such as dilute sulfuric acid (e.g., 0.005 M).

-

Quantify the D-Galacturonic acid by comparing the peak area to a standard curve prepared with known concentrations of D-Galacturonic acid.[11]

-

Determination of the Degree of Methylesterification (DM)

The DM is a critical parameter that influences the gelling properties of pectin.

Principle: The esterified methyl groups are saponified with a base, and the amount of released methanol or the consumption of the base is quantified. Alternatively, spectroscopic methods can be used.

Methods:

-

Titration Method:

-

Suspend the pectin sample in water.

-

Titrate the free carboxyl groups with a standardized base (e.g., NaOH).

-

Saponify the methyl esters by adding an excess of the base and allowing the reaction to proceed.

-

Back-titrate the excess base with a standardized acid.

-

The DM is calculated from the amounts of base used for the initial titration and for saponification.[13][14]

-

-

Fourier Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the FT-IR spectrum of the dried pectin sample.

-

The DM is proportional to the ratio of the area of the absorption band corresponding to the ester carbonyl group (around 1740 cm⁻¹) to the sum of the areas of the ester and free carboxyl group bands (around 1740 cm⁻¹ and 1630 cm⁻¹, respectively).[13][15]

-

-

HPLC Method:

-

Saponify the pectin sample with NaOH to release methanol.

-

Neutralize the solution and analyze the methanol content by HPLC using a C18 column.

-

The DM is calculated based on the molar ratio of methanol to D-Galacturonic acid (determined separately).[13]

-

Analysis of Rhamnogalacturonan II (RG-II) Dimerization by Polyacrylamide Gel Electrophoresis (PAGE)

This technique allows for the separation and visualization of the monomeric and dimeric forms of RG-II.

Principle: The negatively charged RG-II monomers and dimers are separated based on their size and charge in a polyacrylamide gel.[7][16]

Protocol:

-

Sample Preparation: Extract and partially purify RG-II from plant cell walls, for example, by enzymatic digestion with endopolygalacturonase.[7][8]

-

PAGE:

-

Load the RG-II samples onto a polyacrylamide gel.

-

Perform electrophoresis at a constant voltage (e.g., 200 V) for a sufficient time (e.g., 75 minutes).[7]

-

-

Visualization:

-

Stain the gel using a silver staining procedure to visualize the separated RG-II bands.[7]

-

The dimeric form of RG-II will migrate slower than the monomeric form. The presence and relative abundance of the two bands indicate the extent of RG-II dimerization.

-

D-Galacturonic Acid in Plant Signaling

Beyond its structural role, D-Galacturonic acid, primarily in the form of pectin and its derivatives, acts as a crucial signaling molecule in plants.

Pectin Sensing by the FERONIA Receptor Kinase

The receptor-like kinase FERONIA (FER) has been identified as a key sensor of the mechanical properties of the cell wall, which are largely determined by the status of pectin.

-

Mechanism: The extracellular malectin-like domain of FER directly binds to de-methylesterified pectin.[6][17] This interaction is thought to allow the plant cell to monitor the integrity of its cell wall.

-

Downstream Signaling: Pectin binding to FER activates ROP6 GTPase signaling, which in turn influences cytoskeletal organization and cell morphogenesis.[17][18] This pathway is crucial for processes such as pavement cell shaping in the leaf epidermis.[17] FERONIA is also involved in preventing polyspermy during fertilization by controlling the de-esterified pectin at the entrance of the female gametophyte.[19]

Oligogalacturonides as Damage-Associated Molecular Patterns (DAMPs)

When plant cell walls are damaged, either by mechanical stress or by the action of microbial enzymes, fragments of homogalacturonan called oligogalacturonides (OGs) are released.[10][20] These OGs act as potent elicitors of plant defense responses.

-

Perception: OGs are recognized by cell surface receptors, a well-characterized example being Wall-Associated Kinase 1 (WAK1).[3]

-

Signaling Cascade: The binding of OGs to their receptors triggers a signaling cascade that includes:

-

Hormonal Crosstalk: OG signaling pathways interact with major plant defense hormone pathways, including those of jasmonic acid (JA) and salicylic acid (SA), to mount a broad-spectrum defense response.[20]

Conclusion and Future Perspectives

D-Galacturonic acid is far more than a simple structural component of the plant cell wall. Its polymerization into complex pectin structures provides the foundation for cell wall integrity and mechanics, while its degradation products serve as critical signals in plant defense and development. The intricate interplay between the chemical modification of pectin, its physical properties, and its perception by cellular surveillance systems highlights the sophistication of the plant's ability to interact with its environment.

For researchers and professionals in drug development, a deep understanding of the role of D-Galacturonic acid opens up new avenues for innovation. Manipulating pectin structure and metabolism could lead to crops with enhanced disease resistance, improved texture and shelf-life, and novel biomaterials with tailored properties. The signaling pathways governed by pectin and its derivatives also present potential targets for the development of new agrochemicals that can bolster plant immunity.

Future research will undoubtedly continue to unravel the complexities of pectin biology, from the precise mechanisms of its synthesis and modification to the full spectrum of its signaling functions. The knowledge gained will be instrumental in advancing our ability to sustainably improve crop performance and develop novel bio-based products.

References

- 1. Pectin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular pectin-RALF phase separation mediates FERONIA global signaling function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Approach to Detect and Isolate Rhamnogalacturonan-II in Arabidopsis thaliana Seed Mucilage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pectin Biosynthesis Is Critical for Cell Wall Integrity and Immunity in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nuft.edu.ua [nuft.edu.ua]

- 15. Frontiers | Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins [frontiersin.org]

- 16. Boron bridging of rhamnogalacturonan-II, monitored by gel electrophoresis, occurs during polysaccharide synthesis and secretion but not post-secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Mechano-transduction via the pectin-FERONIA complex activates ROP6 GTPase signaling in Arabidopsis pavement cell morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. FERONIA controls pectin- and nitric oxide-mediated male-female interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Cell wall bricks of defence: the case study of oligogalacturonides [frontiersin.org]

- 21. researchgate.net [researchgate.net]

Spectroscopic Analysis of D-Galacturonic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, a sugar acid derived from the oxidation of D-galactose, is the principal constituent of pectin, a structural heteropolysaccharide found in the primary cell walls of terrestrial plants.[1] As a key monomer of this abundant biopolymer, D-Galacturonic acid hydrate plays a significant role in the food and pharmaceutical industries. Its chemical and physical properties, largely dictated by its molecular structure and functional groups, are of great interest for quality control, drug delivery applications, and metabolic studies. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of this compound.

Molecular Structure

D-Galacturonic acid exists predominantly in a pyranose ring form. In its open-chain configuration, it possesses an aldehyde group at the C1 position and a carboxylic acid group at the C6 position.[1] X-ray crystallography studies have confirmed that in the solid state, α-D-Galacturonic acid monohydrate adopts a chair-shaped pyranose ring conformation.[2][3] The molecule, along with its water of crystallization, participates in an extensive network of hydrogen bonds.[2]

Spectroscopic Data

The characterization of this compound relies on a suite of spectroscopic techniques that provide detailed information about its molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of D-Galacturonic acid in both solution and solid states.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule.

| Proton | Chemical Shift (ppm) in D₂O |

| H1 | 5.285 |

| H2 | 3.809 |

| H3 | 3.903 |

| H4 | 4.266 |

| H5 | 4.396 |

Table 1: ¹H NMR chemical shifts for D-Galacturonic acid in D₂O. Data sourced from the Biological Magnetic Resonance Bank (BMRB).[4]

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule.

| Carbon | Chemical Shift (ppm) in D₂O | Chemical Shift (ppm) in Solid State |

| C1 | 98.697 | 93.12 |

| C2 | 73.515 | 69.46 |

| C3 | 74.272 | 70.67 |

| C4 | 78.217 | 72.17 |

| C5 | 75.591 | 72.63 |

| C6 | 178.734 | 176.84 |

Table 2: ¹³C NMR chemical shifts for D-Galacturonic acid in D₂O and the solid state.[2][4] Note that chemical shifts can vary slightly depending on the solvent, pH, and temperature.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of D-Galacturonic acid, aiding in its identification and structural confirmation.

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| GC-EI-TOF-MS | 194 (M+) | Not specified |

| LC-ESI-QTOF-MS (Negative Mode) | 193.03 [M-H]⁻ | 113.02, 85.03 |

| IT/ion trap MS/MS | 195.0499 [M+H]⁺ | 177.04, 131.05, 113.04, 85.03 |

Table 3: Mass spectrometry data for D-Galacturonic acid. Data sourced from PubChem.[5]

Vibrational Spectroscopy

Infrared and Raman spectroscopy provide information about the vibrational modes of the functional groups present in D-Galacturonic acid.

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the hydroxyl (-OH), carboxylic acid (-COOH), and C-O functional groups.

Raman Spectroscopy

FT-Raman spectra of D-Galacturonic acid have been reported and are available in spectral databases.[5] Specific band assignments can provide complementary information to IR spectroscopy.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Solution State: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O two to three times to minimize the residual HDO peak. The pH of the solution can be adjusted if necessary, as chemical shifts are pH-dependent.[4][6]

-

Solid State: No specific sample preparation is required for crystalline powder. Pack the sample into a solid-state NMR rotor.

-

-

Instrumentation and Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.[4]

-

¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Solid-State NMR: Cross-polarization magic-angle spinning (CPMAS) is the standard technique for acquiring high-resolution solid-state ¹³C NMR spectra.[2][3]

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, water). The concentration will depend on the specific ionization technique and instrument sensitivity.

-

-

Instrumentation and Acquisition:

-

Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis, while electron ionization (EI) is typical for GC-MS after derivatization.

-

Mass Analyzer: Various mass analyzers can be used, including time-of-flight (TOF), quadrupole, and ion trap.

-

LC-MS: Couple a liquid chromatograph to the mass spectrometer to separate the analyte from any impurities before detection. A suitable reversed-phase or HILIC column can be used.

-

GC-MS: D-Galacturonic acid is not volatile and requires derivatization (e.g., silylation) before analysis by GC-MS.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Biosynthetic Pathway of UDP-D-Galacturonic Acid

Caption: Biosynthesis of UDP-D-Galacturonic acid from glucose.[7]

Conclusion

The spectroscopic analysis of this compound provides essential information for its identification, structural elucidation, and quality assessment. This guide has summarized key spectroscopic data from NMR and mass spectrometry and provided foundational experimental protocols. The presented workflows and pathways offer a visual representation of the analytical process and biosynthetic context, serving as a valuable resource for researchers and professionals in related scientific fields.

References

- 1. D-Galacturonic acid - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Solid state NMR and X-ray diffraction studies of alpha-D-galacturonic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmse000216 D-Galacturonic Acid at BMRB [bmrb.io]

- 5. D-Galacturonic Acid | C6H10O7 | CID 439215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Thermal Degradation of D-Galacturonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, a primary constituent of pectin, is a sugar acid of significant interest in the pharmaceutical and food industries. Its thermal stability is a critical parameter influencing manufacturing processes, storage, and the ultimate quality of pectin-derived products. This technical guide provides a comprehensive overview of the thermal degradation of D-Galacturonic acid hydrate, detailing the degradation pathways, products, and the analytical methodologies used for its characterization.

Thermal Degradation Pathways

The thermal degradation of this compound is a complex process involving multiple reaction pathways that are highly dependent on factors such as temperature, pH, and the presence of other reactive species. The primary mechanisms involved are decarboxylation, dehydration, and isomerization, leading to a variety of degradation products.

Under acidic conditions and at elevated temperatures, the degradation is primarily initiated by decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is often followed by a series of dehydration reactions, leading to the formation of intermediates like L-arabinose and subsequently furfural.[1] Another key intermediate formed, particularly in weakly acidic solutions, is 2-ketoglutaraldehyde, which can then cyclize to form various carbocyclic compounds.[1][2][3][4]

In neutral to alkaline conditions , the degradation pathways shift. While decarboxylation still occurs, isomerization reactions become more prominent, leading to the formation of different sets of products, including various furan derivatives and reductones.[1] A typical product of alkaline degradation is norfuraneol.[1][2][3][4]

The following diagram illustrates the major thermal degradation pathways of D-Galacturonic acid.

Key Degradation Products

The thermal treatment of this compound yields a complex mixture of products. The composition of this mixture is highly dependent on the reaction conditions. The table below summarizes the major degradation products identified under different pH conditions.

| Degradation Product | Formation Condition | Key Intermediate(s) | Reference(s) |

| Furfural | Acidic pH, Elevated Temperature | L-Arabinose | [1] |

| L-Arabinose | Acidic pH, Elevated Temperature | - | [1] |

| Reductic Acid | Weakly Acidic to Neutral pH | 2-Ketoglutaraldehyde | [1][2][3][4] |

| DHCP (4,5-dihydroxy-2-cyclopenten-1-one) | Weakly Acidic pH | 2-Ketoglutaraldehyde | [1][2][3][4] |

| Norfuraneol | Alkaline pH | - | [1][2][3][4] |

| Carbon Dioxide (CO2) | All conditions (Decarboxylation) | - | [5] |

| α-Ketoglutaraldehyde | Weakly Acidic pH | - | [1][2][3][4][5][6] |

Experimental Protocols

Characterizing the thermal degradation of this compound requires a suite of analytical techniques. This section provides detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and compositional changes of this compound as a function of temperature.

Objective: To determine the temperatures of dehydration and decomposition and the corresponding mass losses.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of D-Galacturonic acid monohydrate into an alumina or platinum crucible.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum mass loss rate for each degradation step.

The following workflow diagram illustrates the TGA experimental process.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

Objective: To determine the temperatures and enthalpies of phase transitions and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of D-Galacturonic acid monohydrate into an aluminum pan and hermetically seal it.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its final decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks are integrated to determine the enthalpy changes associated with thermal events.

High-Performance Liquid Chromatography (HPLC) for Product Quantification

HPLC is a powerful technique for separating and quantifying the non-volatile degradation products of D-Galacturonic acid.

Objective: To identify and quantify degradation products such as L-arabinose and reductic acid.

Methodology:

-

Sample Preparation:

-

Heat an aqueous solution of D-Galacturonic acid (e.g., 1 mg/mL) at a specific temperature (e.g., 90°C) and pH for various time intervals.

-

At each time point, take an aliquot, cool it rapidly, and dilute as necessary for analysis.

-

-

HPLC System:

-

Column: A C18 column suitable for polar compounds.

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detector: A UV detector (for compounds with a chromophore) or a Refractive Index (RI) detector. For enhanced sensitivity and identification, a mass spectrometer (MS) can be coupled to the HPLC.

-

-

Quantification: Create calibration curves for standard compounds (e.g., L-arabinose, furfural, reductic acid) to determine the concentration of these products in the heated samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

GC-MS is ideal for the identification of volatile and semi-volatile degradation products.

Objective: To identify volatile compounds such as furfural and other furan derivatives.

Methodology:

-

Sample Preparation:

-

Perform pyrolysis of solid this compound in a pyrolysis unit connected to the GC-MS inlet, or

-

Extract the headspace of a heated aqueous solution of D-Galacturonic acid using solid-phase microextraction (SPME).

-

-

GC-MS System:

-

Column: A capillary column with a suitable stationary phase for separating volatile polar compounds (e.g., a wax-type column).

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature ramp to separate the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode to generate mass spectra.

-

-

Identification: Identify the separated compounds by comparing their mass spectra with a library of known spectra (e.g., NIST).

Quantitative Data Summary

The following tables summarize the available quantitative data on the thermal degradation of this compound. It is important to note that specific values can vary depending on the experimental conditions.

Table 1: Thermal Decomposition Data from TGA

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | ~100 - 150 | ~8.5% | Dehydration (loss of one water molecule) |

| 2 | ~180 - 280 | Variable | Initial decomposition and decarboxylation |

| 3 | > 280 | Variable | Further decomposition and char formation |

Note: The theoretical mass loss for the dehydration of one mole of D-Galacturonic acid monohydrate (C₆H₁₀O₇·H₂O) is approximately 8.49%.

Table 2: Kinetic Data for Thermal Degradation

| Condition | Activation Energy (Ea) | Frequency Factor (A) | Kinetic Model | Reference(s) |

| In subcritical water (160-220°C) | 131 kJ/mol | 4.81 × 10¹² s⁻¹ | First-order | [7] |

Conclusion

The thermal degradation of this compound is a multifaceted process that is highly sensitive to experimental conditions. A thorough understanding of the degradation pathways and the resulting products is essential for controlling the quality and stability of pectin-based materials in various applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important sugar acid. Further research is warranted to obtain more precise quantitative data on product yields and to further elucidate the complex reaction mechanisms involved.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Influence of the Carboxylic Function on the Degradation of d-Galacturonic Acid and Its Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

D-Galacturonic Acid Hydrate (CAS 91510-62-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-Galacturonic acid hydrate (CAS 91510-62-2), a key monosaccharide in pectin chemistry with significant applications in the food, pharmaceutical, and biotechnology sectors. This document details its physicochemical properties, spectroscopic data, relevant experimental protocols, and its role in biological pathways.

Core Concepts and Properties

D-Galacturonic acid is a sugar acid and the primary structural component of pectin, a complex polysaccharide found in the cell walls of plants.[1][2][3] In its hydrated form, as identified by CAS number 91510-62-2, it is a white to off-white solid.[1] The presence of both a carboxylic acid and hydroxyl groups imparts acidic properties and allows for the formation of gels, making it a versatile molecule in various applications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 91510-62-2 | [1][2][4][5] |

| Molecular Formula | C₆H₁₂O₈ (or C₆H₁₀O₇·H₂O) | [1][2][4][5][6] |

| Molecular Weight | 212.15 g/mol | [1][4][5][6] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 156-159 °C | |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. 100 mg/mL in PBS. | [1][6] |

| Optical Activity | [α]20/D +53±2° (c=10% in H₂O, 5 hr) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Key Data/Features |

| ¹H NMR | The ¹H NMR spectrum in D₂O shows characteristic peaks for the anomeric proton and other protons on the sugar ring. |

| ¹³C NMR | The ¹³C NMR spectrum provides signals for the six carbon atoms, including the carboxyl carbon. |

| FT-IR | The FT-IR spectrum exhibits characteristic absorption bands for O-H, C=O (from the carboxylic acid), and C-O stretching vibrations. |

| Mass Spectrometry | Mass spectral data can be used to confirm the molecular weight and fragmentation pattern of the molecule. |

Biological Significance and Signaling Pathways

D-Galacturonic acid is a significant carbon source for many microorganisms that inhabit decaying plant material. In filamentous fungi, a specific catabolic pathway has been identified for its metabolism.[7] This pathway involves a series of enzymatic reactions that convert D-galacturonic acid into intermediates of central metabolism.

The fungal catabolic pathway of D-Galacturonic acid is initiated by the reduction of D-galacturonic acid to L-galactonic acid, catalyzed by D-galacturonate reductase. Subsequently, L-galactonate dehydratase converts L-galactonic acid to 2-keto-3-deoxy-L-galactonate. The final step involves the cleavage of 2-keto-3-deoxy-L-galactonate into pyruvate and L-glyceraldehyde by the enzyme 2-keto-3-deoxy-L-galactonate aldolase.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its preparation from pectin and its quantitative analysis.

Enzymatic Production of D-Galacturonic Acid from Pectin

This protocol describes the enzymatic hydrolysis of pectin to yield D-Galacturonic acid. This method is preferred over acid hydrolysis to prevent the degradation of the target molecule.

Materials:

-

Pectin (e.g., from citrus peel)

-

Pectinase enzyme complex (containing polygalacturonase activity)

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Deionized water

-

Sulfuric acid (for pH adjustment)

-

Activated charcoal

-

Methanol

Procedure:

-

Prepare a pectin solution (e.g., 10% w/v) in sodium acetate buffer.

-

Adjust the pH of the solution to the optimal pH for the pectinase enzyme (typically around 4.5).

-

Add the pectinase enzyme to the pectin solution. The enzyme-to-substrate ratio should be optimized based on the enzyme activity.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-50 °C) for a sufficient duration (e.g., 24-48 hours) with gentle agitation.

-

Monitor the hydrolysis process by measuring the release of reducing sugars or by chromatographic techniques.

-

Once the hydrolysis is complete, inactivate the enzyme by heating the solution (e.g., at 100 °C for 10 minutes).

-

Adjust the pH of the hydrolysate with sulfuric acid to precipitate any unreacted pectic acid.

-

Filter the solution to remove any precipitates.

-

Treat the filtrate with activated charcoal to decolorize the solution.

-

Concentrate the solution under reduced pressure to obtain a syrup.

-

Crystallize the this compound from the syrup using a suitable solvent such as methanol.

Quantitative Determination of D-Galacturonic Acid using HPLC